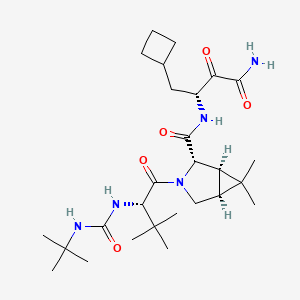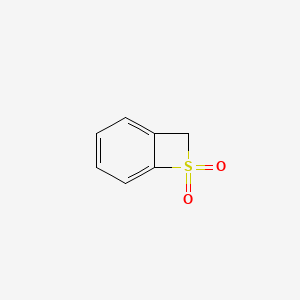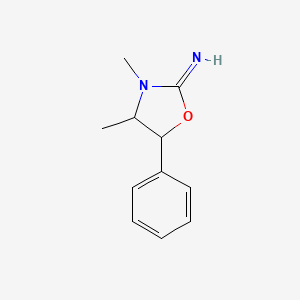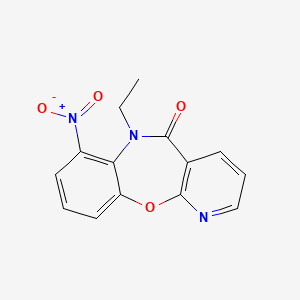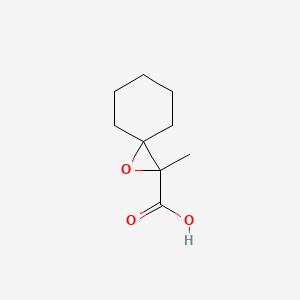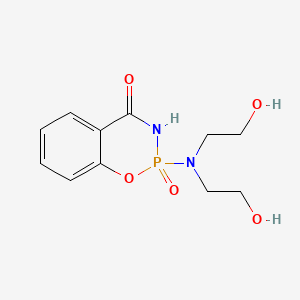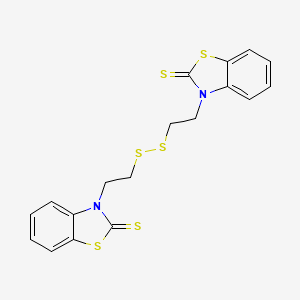
3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Benzothiazole Core: This step often involves the cyclization of ortho-aminothiophenol with carbon disulfide or other suitable reagents.
Thioxo Group Introduction:
Linking of Benzothiazole Units: The final step involves linking two benzothiazole units through a dithioether bridge, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thioxo groups to thiol groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Drug Development:
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments with specific properties.
Rubber Industry: May act as a vulcanization accelerator in rubber production.
Mécanisme D'action
The mechanism of action of 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione involves interactions with molecular targets such as enzymes or receptors. The compound’s thioxo and benzothiazole groups may play crucial roles in binding to these targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole: A simpler structure with diverse applications in chemistry and biology.
Uniqueness
The unique structure of 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione, with its multiple thioxo and benzothiazole groups, may confer specific properties not found in simpler compounds. This uniqueness can be leveraged in specialized applications in research and industry.
Propriétés
Numéro CAS |
22274-87-9 |
|---|---|
Formule moléculaire |
C18H16N2S6 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
3-[2-[2-(2-sulfanylidene-1,3-benzothiazol-3-yl)ethyldisulfanyl]ethyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C18H16N2S6/c21-17-19(13-5-1-3-7-15(13)25-17)9-11-23-24-12-10-20-14-6-2-4-8-16(14)26-18(20)22/h1-8H,9-12H2 |
Clé InChI |
CGGOWLWTNIXFIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=S)S2)CCSSCCN3C4=CC=CC=C4SC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


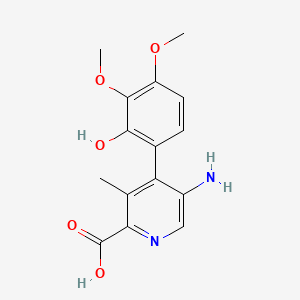

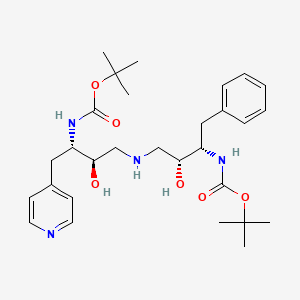
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)
